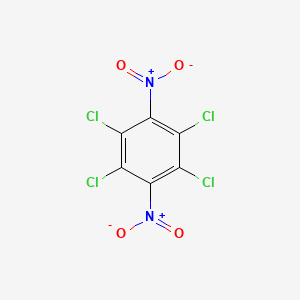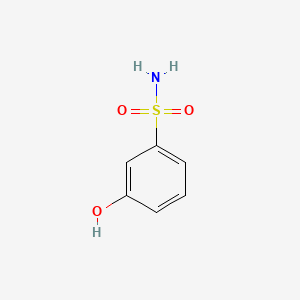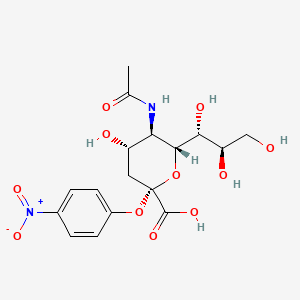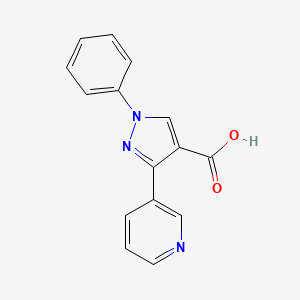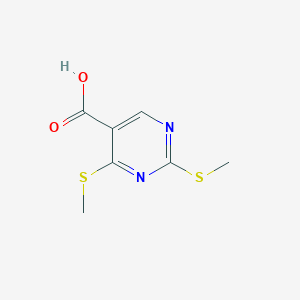
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid, also known as BMSP, is a pyrimidine derivative . It is known for its biological activities and potential applications in various fields. The compound has a CAS Number of 6299-27-0 and a molecular weight of 216.28 .
Synthesis Analysis
The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . For instance, Sauter and his colleagues synthesized an annulated pyrimidine system from ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate .Molecular Structure Analysis
The molecular structure of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid is represented by the linear formula C7H8N2O2S2 . The InChI Code for the compound is 1S/C7H8N2O2S2/c1-12-5-4 (6 (10)11)3-8-7 (9-5)13-2/h3H,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid include a molecular weight of 216.28 .Aplicaciones Científicas De Investigación
Chemical Structure-Activity Relationship
- NF-kappaB and AP-1 Gene Expression Inhibition : Research on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] revealed the critical role of the carboxamide group at the 5-position for activity. Alterations at the 2- and 4-positions of the pyrimidine ring demonstrated varying impacts on cell-based activity and potential gastrointestinal permeability, highlighting the importance of specific substitutions in the pyrimidine structure for desired biological effects (Palanki et al., 2000).
Synthesis Methodologies
- Efficient Post-Macrocyclization Functionalizations : Diversely functionalized oxacalix[2]arene[2]pyrimidines, starting from a bis(methylsulfanyl)-substituted oxacalix[4]arene, were synthesized through efficient post-macrocyclization pathways. This method allowed the introduction of functionalized aryl groups on the pyrimidine building block, demonstrating the versatility of pyrimidine derivatives in complex organic synthesis (Van Rossom et al., 2008).
- Microwave-Assisted Synthesis : An efficient microwave-assisted solution-phase method was developed for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. This protocol involved a multistep process, starting with a Biginelli multicomponent reaction, and demonstrated the utility of microwave-assisted techniques in the rapid synthesis of pyrimidine derivatives (Matloobi & Kappe, 2007).
Biological Evaluation and Docking Studies
- Antimicrobial and Anticancer Potentials : Bis-pyrimidine Schiff bases were synthesized and screened for antimicrobial and anticancer potentials. Molecular docking studies provided insights into the interaction of these compounds with biological receptors, highlighting the therapeutic potential of pyrimidine derivatives in medical research (Kumar et al., 2017).
Polymeric Applications
- High Transparent Polyimides : Research involving pyridine- and biphenyl-based polyimides, which included pyrimidine units, emphasized their potential in developing high-performance polymers with desirable thermal, mechanical, and optical properties. This study underscores the significance of pyrimidine derivatives in advanced material science (Guan et al., 2015).
Propiedades
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSORSOVOMCEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286276 | |
| Record name | 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |
CAS RN |
6299-27-0 | |
| Record name | NSC44562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
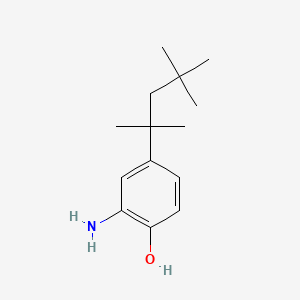
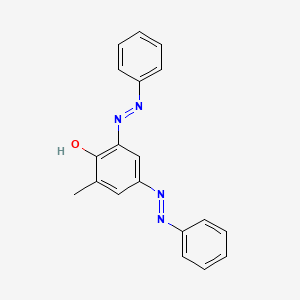
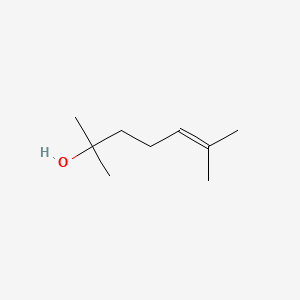
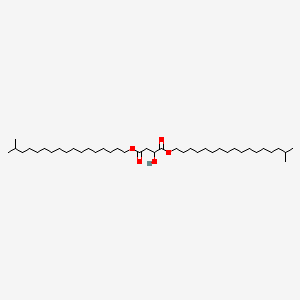


![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)
